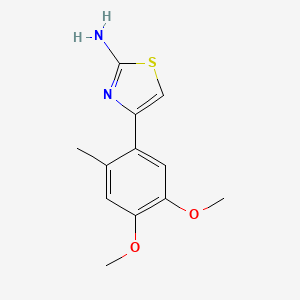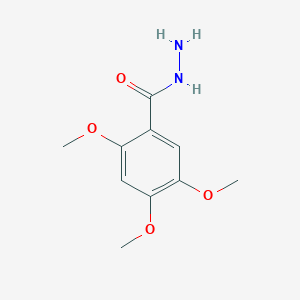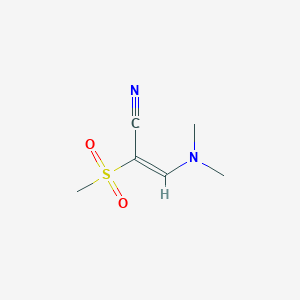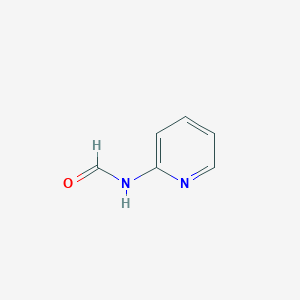
2-(Formylamino)pyridine
概要
説明
2-(Formylamino)pyridine, also known as 2-FAP, is a heterocyclic organic compound with a structure containing a pyridine ring and a formylamino group. It is a versatile molecule that has been used in many different applications in scientific research, including as a ligand for metal complexes and as a catalyst for various reactions. 2-FAP has also been studied for its biochemical and physiological effects, and its potential for use in various laboratory experiments.
科学的研究の応用
Nuclear Magnetic Resonance (NMR) Spectroscopy
2-(Formylamino)pyridine and related compounds like 2-formylamino-γ-picoline have been studied using NMR spectroscopy. At low temperatures, these compounds exist in two forms, which differ significantly in the chemical shifts of their protons due to the orientation of the formylamino group. This research provides insight into the molecular structures of these compounds, which are concluded to be planar (Enomoto & Kondo, 1972).
Organic Synthesis
The compound is also involved in organic synthesis processes. For instance, 3,4-bis(formylamino)pyridine reacts with concentrated nitric and sulfuric acids to yield 4-nitro-1,2,3-triazolo[4,5-c]pyridine 2-oxide, demonstrating the transformative capabilities of formylamino pyridines under specific conditions (Yutilov & Smolyar, 2004).
Synthetic Chemistry
In synthetic chemistry, the Comins-Meyers amide, which includes 2-(N-methyl-N-formylamino)pyridine, is highlighted for its effectiveness in formylation reactions. These reactions are fundamental in incorporating formyl groups into structures for further derivatization, indicating the compound's utility in the synthesis of natural products and biologically active substances (Monticelli et al., 2016).
Catalytic Reactions
Formylamino pyridines are also significant in catalytic reactions. For example, the direct arylation reactions of pyridine N-oxides with aryl bromides are highly efficient and selective, illustrating the potential of using pyridine N-oxides, including formylamino derivatives, in palladium-catalyzed cross-coupling reactions (Campeau et al., 2005).
Telomerase Inhibition and Cancer Research
In cancer research, derivatives of pyridine-2-carboxylate, including those prepared from 6-formyl-2-carboxylic acid, have been investigated for their telomerase inhibitory activities. Some derivatives, like the 3,4-dichlorothiophenol ester, show significant in vitro and in vivo tumor suppression activities, highlighting the potential therapeutic applications of formylamino pyridine derivatives (Jew et al., 2003).
作用機序
Target of Action
The primary targets of 2-(Formylamino)pyridine are certain vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response, which is a defense mechanism against disease or infection .
Mode of Action
This compound interacts with its targets by inhibiting their expression and activities . This results in a decrease in the inflammatory response, as these mediators are responsible for promoting inflammation . The suppression of these targets by this compound is competitive and reversible .
Biochemical Pathways
The compound affects the biochemical pathways related to inflammation . By inhibiting the expression and activities of certain inflammatory mediators, this compound disrupts the normal progression of the inflammatory response . This can lead to downstream effects such as a reduction in the symptoms of inflammation .
Result of Action
The result of this compound’s action is a reduction in the inflammatory response . By inhibiting the expression and activities of certain inflammatory mediators, the compound can decrease inflammation and alleviate the associated symptoms .
Safety and Hazards
将来の方向性
2-(Formylamino)pyridine is widely used in different scientific fields, including chemistry, materials science, and pharmacology, due to its unique physical and chemical properties. Future research may focus on exploring its potential applications in these and other areas.
Relevant Papers Several papers have been identified that discuss this compound and related compounds. These include studies on the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines , as well as research on the synthesis of substituted pyridines with diverse functional groups . Further analysis of these and other relevant papers would provide more detailed insights into the properties and applications of this compound.
生化学分析
Biochemical Properties
2-(Formylamino)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to be a building block for preparing 2-alkylaminopyridines . The compound’s formyl group allows it to participate in formylation reactions, which are crucial in the synthesis of various biochemical compounds. Additionally, its interactions with enzymes such as formyltransferases facilitate the transfer of formyl groups to specific substrates, influencing various metabolic pathways.
Cellular Effects
This compound has notable effects on cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with nucleophilic sites on proteins and enzymes can lead to alterations in their activity, thereby affecting cellular homeostasis. Studies have shown that derivatives of pyridine, including this compound, can impact the expression of inflammatory mediators and other critical cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can form covalent bonds with nucleophilic sites on biomolecules, leading to enzyme inhibition or activation. The compound’s formyl group is particularly reactive, allowing it to participate in nucleophilic addition reactions. These interactions can result in changes in gene expression and protein function, ultimately influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that at low temperatures, this compound can exist in two forms, which differ in their chemical shifts due to the orientation of the formylamino group . Over time, these forms can interconvert, affecting the compound’s activity and interactions with biomolecules.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At higher doses, it can lead to toxic or adverse effects. Studies have indicated that high doses of pyridine derivatives can cause significant physiological changes, including alterations in liver enzyme activity and metabolic disturbances .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as formyltransferases, which facilitate the transfer of formyl groups to specific substrates. This interaction is crucial in the synthesis of nucleotides and other essential biomolecules. Additionally, the compound’s involvement in pyrimidine metabolism highlights its role in maintaining cellular function and homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s solubility in methanol and other solvents also affects its distribution within biological systems .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization patterns are crucial for its activity and function within the cell .
特性
IUPAC Name |
N-pyridin-2-ylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c9-5-8-6-3-1-2-4-7-6/h1-5H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCSAAHHSOQRCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396339 | |
| Record name | N-(2-Pyridyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34813-97-3 | |
| Record name | N-(2-Pyridyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(pyridin-2-yl)formamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-(formylamino)pyridine in the context of the research on halo-1,8-naphthyridines?
A: The study found that this compound is formed as an unexpected byproduct in the reaction of both 3-chloro-1,8-naphthyridine and 4-chloro-1,8-naphthyridine with potassium amide in liquid ammonia []. This finding, along with the identification of 2-amino-3-ethynylpyridine, indicates a cleavage of the bond between the C(2) and C(3) atoms in the naphthyridine ring system under these reaction conditions [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


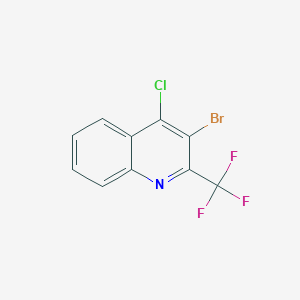

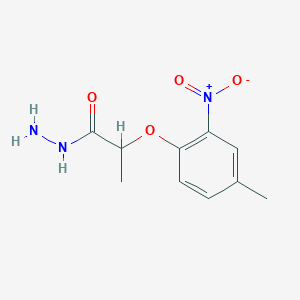
![3-amino-N,N-diethyl-4-[(2-hydroxyethyl)amino]benzene-1-sulfonamide](/img/structure/B1334252.png)
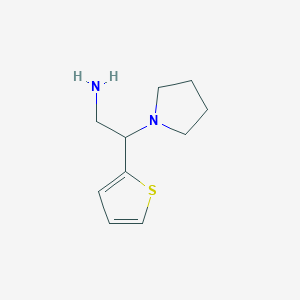
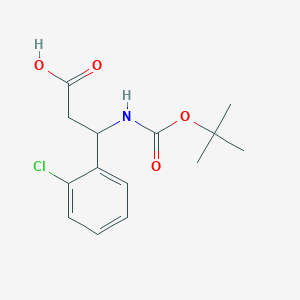

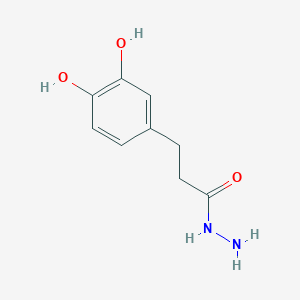
![1-(4-Fluorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1h-pyrazole-4-carbaldehyde](/img/structure/B1334274.png)
![2-[(2,6-Dimethylphenoxy)methyl]oxirane](/img/structure/B1334277.png)
